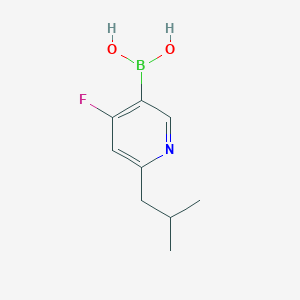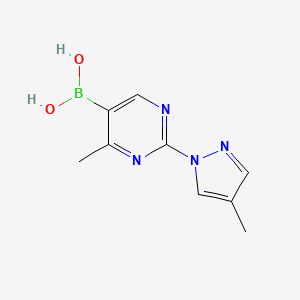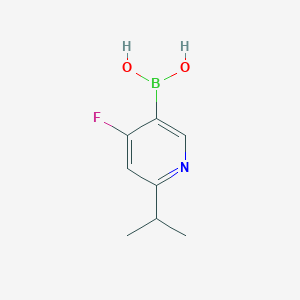
2-Pyrrolidinone, 1,3-dibenzoyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 1,3-dibenzoyl- is a derivative of pyrrolidinone, a five-membered lactam. Pyrrolidinone derivatives are known for their versatile biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 2-Pyrrolidinone, 1,3-dibenzoyl- typically involves the reaction of pyrrolidinone with benzoyl chloride under specific conditions. One common method includes the use of an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial production methods for pyrrolidinone derivatives often involve multicomponent reactions (MCRs) due to their efficiency and high yield. For instance, the ultrasound-promoted one-pot synthesis of substituted pyrrolidinones using citric acid as a green additive in an ethanolic solution is a notable method. This approach is environmentally friendly and offers a clean reaction profile with easy work-up procedures .
Analyse Chemischer Reaktionen
2-Pyrrolidinone, 1,3-dibenzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common reagents used in these reactions include strong acids or bases, alkyl halides, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include N-alkylated derivatives and various amine compounds .
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 1,3-dibenzoyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of polymers and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 1,3-dibenzoyl- involves its interaction with specific molecular targets and pathways. The compound’s biological effects are primarily due to its ability to inhibit certain enzymes and receptors. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, its interaction with neurotransmitter receptors contributes to its antidepressant properties .
Vergleich Mit ähnlichen Verbindungen
2-Pyrrolidinone, 1,3-dibenzoyl- can be compared with other pyrrolidinone derivatives such as:
2-Pyrrolidinone: A simpler derivative with similar biological activities but less specificity in its applications.
N-Methylpyrrolidinone: Known for its use as a solvent and in the production of pharmaceuticals.
Pyrrolidinone-5-carboxylic acid: Exhibits different biological activities and is used in various medicinal applications
The uniqueness of 2-Pyrrolidinone, 1,3-dibenzoyl- lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
102222-08-2 |
|---|---|
Molekularformel |
C18H15NO3 |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
1,3-dibenzoylpyrrolidin-2-one |
InChI |
InChI=1S/C18H15NO3/c20-16(13-7-3-1-4-8-13)15-11-12-19(18(15)22)17(21)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI-Schlüssel |
FHOOFUWCTRSCPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)C1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


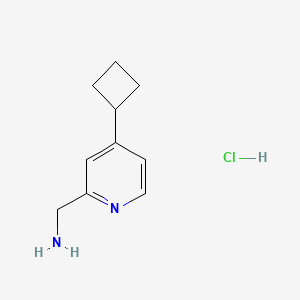
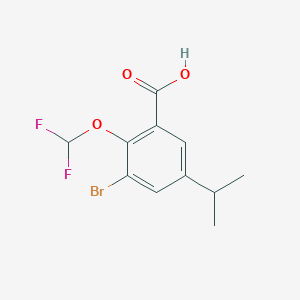
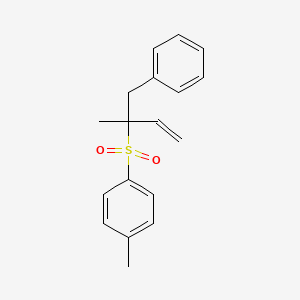
![[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate](/img/structure/B14081111.png)
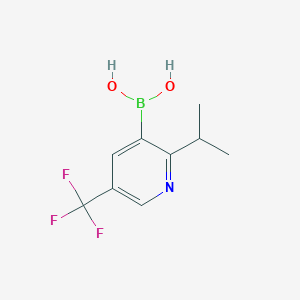
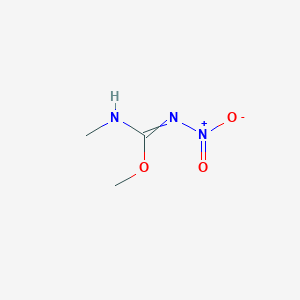
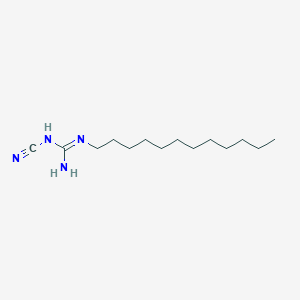
![[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium](/img/structure/B14081136.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081138.png)
![2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081144.png)
